molecular formula C28H28BF3N2O B5765128 (E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one

(E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one

Cat. No.: B5765128
M. Wt: 476.3 g/mol
InChI Key: WOFBVXSYEMLLEP-UYFGWBIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one is a complex organic compound with a unique structure that includes a butylamino group, a diphenylboranyl group, and a trifluoromethyl carbonimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the butylamino group: This can be achieved by reacting butylamine with an appropriate precursor under controlled conditions.

    Introduction of the diphenylboranyl group: This step involves the reaction of a boron-containing reagent with the intermediate compound formed in the previous step.

    Addition of the trifluoromethyl carbonimidoyl group: This is typically done using a trifluoromethylating agent in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:

    Batch processing: Where reactions are carried out in large reactors.

    Continuous flow processing: Where reactants are continuously fed into a reactor and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield the corresponding reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.

Biology

In biology, this compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(methyl)carbonimidoyl]-1-phenylbut-2-en-1-one
  • (E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(ethyl)carbonimidoyl]-1-phenylbut-2-en-1-one

Uniqueness

(E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets.

Properties

IUPAC Name

(E)-3-(butylamino)-2-[(E)-N-diphenylboranyl-C-(trifluoromethyl)carbonimidoyl]-1-phenylbut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28BF3N2O/c1-3-4-20-33-21(2)25(26(35)22-14-8-5-9-15-22)27(28(30,31)32)34-29(23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,33H,3-4,20H2,1-2H3/b25-21-,34-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFBVXSYEMLLEP-UYFGWBIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)N=C(C(=C(C)NCCCC)C(=O)C3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)/N=C(\C(=C(\C)/NCCCC)\C(=O)C3=CC=CC=C3)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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